molecular formula C14H17NO3 B183579 ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate CAS No. 152712-44-2

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Cat. No. B183579
Key on ui cas rn: 152712-44-2
M. Wt: 247.29 g/mol
InChI Key: NGXHDIFRFPQYPV-UHFFFAOYSA-N
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Patent
US06743785B2

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) was added bromoethyl pyruvate (40 mL, 0.29 mol) dropwise over 30 minutes. Following 24 hours of stirring, the reaction mixture was filtered, the filter cake rinsed well with tetrahydrofuran (100 mL) and the filtrate concentrated under reduced pressure to dryness to give 79.7 g of the desired compound as a red oil.
Quantity
75.5 mL
Type
reactant
Reaction Step One
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[C:11]([O:16][CH2:17][CH2:18]Br)(=[O:15])[C:12]([CH3:14])=[O:13]>O1CCCC1>[CH2:17]([O:16][C:11](=[O:15])[C:12](=[O:13])[CH2:14][N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)[CH3:18]

Inputs

Step One
Name
Quantity
75.5 mL
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCCBr
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake rinsed well with tetrahydrofuran (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(C(CN1CCCC2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 79.7 g
YIELD: CALCULATEDPERCENTYIELD 111.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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